5-chloro-N-(oxan-4-yl)pyrimidin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-N-(oxan-4-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-7-5-11-9(12-6-7)13-8-1-3-14-4-2-8/h5-6,8H,1-4H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFICXAPEMOYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro N Oxan 4 Yl Pyrimidin 2 Amine and Its Derivatives
Precursor Synthesis and Intermediate Transformations
Synthesis of Pyrimidine (B1678525) Core Precursors
The 2,5-dichloropyrimidine (B52856) scaffold is a common precursor for the target molecule. Its synthesis can be achieved through various methods, often starting from readily available pyrimidine derivatives like uracil (B121893) or dihydroxypyrimidines. A general approach involves the chlorination of these starting materials using reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
For instance, 2,4-dihydroxypyrimidine can be converted to 2,4-dichloropyrimidine (B19661) in high yield by heating with phosphorus oxychloride in the presence of a catalyst like dimethylaniline. While the direct synthesis of 2,5-dichloropyrimidine is less commonly detailed, analogous chlorination reactions on 5-halouracil derivatives serve as a viable route. A detailed, albeit more specialized, synthesis of radiolabeled [2-¹⁴C]2,5-dichloropyrimidine has been described, starting from [¹⁴C]urea and proceeding through a five-step sequence.
A representative, non-optimized laboratory procedure for a related dichloropyrimidine is outlined below:
| Starting Material | Reagents | Conditions | Product | Yield |
| 2,5-dihydroxypyrimidine | PCl₅, POCl₃ | 70-75 °C, 12 h | 2,5-dichloropyrimidine | 92.9% |
This table presents a general synthetic example for a dichloropyrimidine and may not be directly optimized for 2,5-dichloropyrimidine.
Preparation of Oxan-4-yl Amine Building Blocks
The oxan-4-yl amine, also known as 4-aminotetrahydropyran (B1267664), is the second crucial component. This building block is typically synthesized from tetrahydropyran-4-one. A common and efficient method is reductive amination. In this process, tetrahydropyran-4-one is reacted with an ammonia (B1221849) source, and the resulting imine intermediate is reduced in situ to the desired amine. Various reducing agents can be employed in this transformation.
Another approach involves the formation of an oxime from tetrahydropyran-4-one, followed by its reduction to the amine. This two-step process provides a reliable route to 4-aminotetrahydropyran.
Key Coupling Reactions and Amination Strategies
With the precursor building blocks in hand, the next critical phase is their coupling to form the target molecule, 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine. Several synthetic strategies can be employed, including nucleophilic substitution, reductive amination, and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions Involving Chloropyrimidines
Nucleophilic aromatic substitution (SₙAr) is a fundamental and widely used method for the amination of chloropyrimidines. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, such as 4-aminotetrahydropyran, on the carbon atoms bearing the chlorine substituents.
In the case of 2,5-dichloropyrimidine, the reaction with 4-aminotetrahydropyran can potentially lead to substitution at either the C2 or C5 position. The regioselectivity of this reaction is influenced by the electronic properties of the pyrimidine ring and the reaction conditions. Generally, the C2 and C4/C6 positions on the pyrimidine ring are more activated towards nucleophilic attack than the C5 position. Therefore, in the reaction of 2,5-dichloropyrimidine with an amine, substitution is expected to occur preferentially at the C2 position. The presence of a chlorine atom at the 5-position further influences the reactivity and regioselectivity. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.
| Pyrimidine Substrate | Amine Nucleophile | Base | Solvent | Conditions | Product |
| 2,5-dichloropyrimidine | 4-aminotetrahydropyran | Diisopropylethylamine (DIPEA) | Acetonitrile | 0 °C to rt | This compound |
This table illustrates a plausible SₙAr reaction based on general principles of pyrimidine chemistry.
Reductive Amination Protocols for Oxan-4-yl Integration
Direct reductive amination offers an alternative and convergent approach to the synthesis of this compound. This strategy involves the reaction of 2-amino-5-chloropyrimidine (B1294315) with tetrahydropyran-4-one in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the final secondary amine product.
A variety of reducing agents can be utilized for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent and reaction conditions can be optimized to achieve high yields and minimize side reactions. This one-pot procedure is often efficient and avoids the need to isolate the intermediate imine.
| Pyrimidine Substrate | Ketone | Reducing Agent | Solvent | Conditions | Product |
| 2-amino-5-chloropyrimidine | Tetrahydropyran-4-one | Sodium triacetoxyborohydride | Dichloroethane | Room Temperature | This compound |
This table outlines a conceptual reductive amination protocol for the target compound.
Palladium-Catalyzed Cross-Coupling Methods (e.g., Buchwald-Hartwig Amination, Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, offering a versatile approach to the synthesis of this compound and its derivatives.
Buchwald-Hartwig Amination: This reaction provides a highly efficient method for the formation of the C-N bond between the 2-chloropyrimidine (B141910) and 4-aminotetrahydropyran. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., Xantphos, BINAP). A base, such as sodium tert-butoxide or cesium carbonate, is required to facilitate the catalytic cycle. The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature |
| 2,5-dichloropyrimidine | 4-aminotetrahydropyran | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 °C |
This table depicts a representative Buchwald-Hartwig amination for the synthesis of the target compound.
Suzuki Coupling: The Suzuki coupling is a versatile method for the formation of C-C bonds. In the context of synthesizing derivatives of this compound, the chlorine atom at the 5-position can be replaced with various aryl or heteroaryl groups via a Suzuki coupling reaction. This allows for the generation of a library of analogs with diverse substituents at this position. The reaction involves the coupling of the 5-chloropyrimidine (B107214) derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govnih.gov
| Pyrimidine Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 °C |
This table illustrates a potential Suzuki coupling for the derivatization of the target compound.
Multi-Step Synthesis Approaches and Reaction Optimization
The synthesis of this compound typically involves a multi-step pathway centered around the construction of the substituted pyrimidine core. A common and effective strategy is the sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-chlorinated pyrimidine precursor.
A representative synthesis commences with a commercially available, appropriately substituted dichloropyrimidine, such as 2,5-dichloropyrimidine. The chlorine atoms on the pyrimidine ring exhibit different reactivities, allowing for selective substitution. The reaction involves the nucleophilic attack of tetrahydro-2H-pyran-4-amine on one of the electrophilic carbon centers of the pyrimidine ring.
The optimization of this key reaction is crucial for maximizing yield and purity. Several parameters are systematically varied and studied to achieve the desired outcome. These include the choice of solvent, the type and amount of base used, the reaction temperature, and the potential use of a catalyst. For instance, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are often employed to facilitate the dissolution of reactants and intermediates. The choice of base, which is necessary to neutralize the HCl generated during the reaction, can range from inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) to organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). Temperature control is also critical; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a more advanced approach for forming the C-N bond between the pyrimidine ring and the oxane moiety. mdpi.com This method can offer higher yields and better functional group tolerance compared to traditional SNAr reactions. mdpi.com Optimization of these catalytic systems involves screening different palladium precursors (e.g., Pd₂(dba)₃), phosphine ligands (e.g., Xantphos, BINAP), bases, and solvents to identify the most efficient combination. mdpi.comsci-hub.se
Below is a table summarizing typical reaction parameters that are optimized for the synthesis of N-substituted pyrimidin-2-amines.
| Parameter | Variation | Rationale and Research Findings |
| Solvent | Dioxane, Toluene, DMF, DMSO | Solvent polarity affects reactant solubility and reaction rate. Dioxane is common in Pd-catalyzed reactions. sci-hub.se |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, TEA | The choice of base is critical for deprotonating the amine and neutralizing acid byproducts. Stronger, non-nucleophilic bases like NaOtBu are often used in Buchwald-Hartwig reactions. mdpi.com |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Palladium precursors are essential for catalytic cross-coupling reactions. |
| Ligand | Xantphos, BINAP | The phosphine ligand stabilizes the palladium catalyst and influences its reactivity and selectivity. mdpi.comsci-hub.se |
| Temperature | Room Temperature to 120 °C | Higher temperatures generally accelerate the reaction but must be balanced against potential side reactions and decomposition. Microwave-assisted synthesis can significantly shorten reaction times. nanobioletters.comnih.gov |
Green Chemistry Principles in Synthesis of Pyrimidine Amines
The application of green chemistry principles to the synthesis of pyrimidine amines is an area of growing importance, driven by the need for more sustainable and environmentally benign chemical processes. rasayanjournal.co.inpowertechjournal.com Traditional methods often rely on hazardous solvents, toxic reagents, and energy-intensive conditions, leading to significant waste generation. rasayanjournal.co.inresearchgate.net Green approaches seek to mitigate these issues through various innovative strategies.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nanobioletters.com In the synthesis of pyrimidine amines, it can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles. nanobioletters.com This technique enhances reaction rates through efficient and uniform heating. rasayanjournal.co.in
Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound to promote chemical reactions, offers another green alternative. eurekaselect.comnih.gov Ultrasonic irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. rasayanjournal.co.in This method has been successfully applied to the synthesis of various fused pyrimidine derivatives, often under mild conditions and with short reaction times. eurekaselect.com
Catalysis: The use of catalysts, particularly reusable heterogeneous catalysts, is a cornerstone of green chemistry. rasayanjournal.co.in In pyrimidine synthesis, catalysts can enable reactions to proceed under milder conditions, reduce waste by avoiding stoichiometric reagents, and be easily separated and reused. powertechjournal.com Examples include the use of solid acid catalysts or metal-free organocatalysts. researchgate.net Iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols is a notable sustainable method. nih.gov
Solvent-Free and Aqueous Media Reactions: Eliminating volatile organic solvents (VOCs) is a key goal of green synthesis. Performing reactions under solvent-free conditions or in water significantly reduces environmental impact. eurekaselect.comresearchgate.net Solvent-free reactions, often facilitated by grinding or ball milling, minimize waste and can lead to improved reaction efficiency. rasayanjournal.co.inresearchgate.net
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. rasayanjournal.co.in This approach aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and saving time and energy. nih.gov The synthesis of complex pyrimidine derivatives has been achieved through innovative one-pot multicomponent strategies. eurekaselect.comresearchgate.net
The following table compares traditional and green approaches for pyrimidine synthesis.
| Feature | Traditional Synthesis Methods | Green Synthesis Approaches |
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasound nanobioletters.comrasayanjournal.co.in |
| Solvents | Often uses hazardous organic solvents (e.g., DMF, Chloroform) | Solvent-free conditions, water, ionic liquids, green solvents rasayanjournal.co.inresearchgate.neteurekaselect.com |
| Catalysts | Often uses stoichiometric reagents or homogeneous catalysts | Reusable heterogeneous catalysts, biocatalysts, organocatalysts powertechjournal.comresearchgate.net |
| Efficiency | Multi-step procedures with workup and purification at each stage | One-pot multicomponent reactions (MCRs) rasayanjournal.co.innih.gov |
| Waste | Can generate significant amounts of chemical waste | High atom economy, minimal waste generation, pollution prevention rasayanjournal.co.inresearchgate.net |
| Reaction Time | Often requires long reaction times (hours to days) | Significantly reduced reaction times (minutes to hours) rasayanjournal.co.in |
By embracing these green chemistry principles, the synthesis of this compound and other valuable pyrimidine derivatives can be made more efficient, economical, and environmentally sustainable. powertechjournal.com
Advanced Spectroscopic and Structural Characterization of 5 Chloro N Oxan 4 Yl Pyrimidin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine, both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the oxane ring, and the amine linker. The two protons on the pyrimidine ring are expected to appear as a singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the heterocyclic ring and the chlorine atom. The protons of the oxane ring would present as a set of multiplets in the aliphatic region. The methine proton at the C4 position of the oxane ring, directly attached to the nitrogen, would likely be the most downfield of the oxane protons. The amine proton (NH) is expected to show a characteristic signal that may be broad and its chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the pyrimidine ring are expected to resonate at lower field (higher ppm values) compared to the sp³-hybridized carbons of the oxane ring. The carbon atom C2 of the pyrimidine ring, bonded to two nitrogen atoms, would likely be the most deshielded. The chemical shifts of the oxane ring carbons would be characteristic of a saturated heterocycle.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Pyrimidine-H | 8.0 - 8.5 | s | C4-H, C6-H |
| NH | 5.0 - 7.0 | br s | N-H |
| Oxane-H (CH-N) | 3.8 - 4.2 | m | C4'-H |
| Oxane-H (CH₂-O) | 3.4 - 3.8 | m | C2'-H, C6'-H |
| Oxane-H (CH₂) | 1.5 - 2.0 | m | C3'-H, C5'-H |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| Pyrimidine-C | 155 - 165 | C2, C4, C6 |
| Pyrimidine-C-Cl | 110 - 120 | C5 |
| Oxane-C (CH-N) | 45 - 55 | C4' |
| Oxane-C (CH₂-O) | 65 - 75 | C2', C6' |
| Oxane-C (CH₂) | 30 - 40 | C3', C5' |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A prominent feature would be the N-H stretching vibration of the secondary amine, typically appearing in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the pyrimidine ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the oxane ring would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the oxane ether linkage would likely produce a strong band in the 1050-1150 cm⁻¹ range. The C-Cl stretch is typically found in the lower frequency region of the spectrum.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch | 3300 - 3500 | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |
| C=N, C=C Stretch (Pyrimidine) | 1500 - 1600 | 1500 - 1600 |
| C-O-C Stretch (Oxane) | 1050 - 1150 | Weak |
| C-Cl Stretch | 600 - 800 | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₉H₁₁ClN₄O.
The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak. The fragmentation pattern would likely involve the cleavage of the bond between the pyrimidine ring and the oxane moiety, as well as fragmentation of the oxane ring itself.
| Ion | Expected m/z | Identity |
| [M]⁺ | 226/228 | Molecular Ion |
| [M - C₅H₉O]⁺ | 141/143 | Pyrimidine moiety |
| [C₅H₁₀NO]⁺ | 100 | Oxane amine fragment |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. Aromatic systems like the pyrimidine ring in this compound are known to exhibit characteristic UV absorptions. The spectrum is expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions of the pyrimidine ring. The exact position of these maxima can be influenced by the substituents on the ring.
| Transition | Expected λ_max (nm) | Solvent |
| π → π | 250 - 280 | Ethanol or Methanol |
| n → π | 300 - 340 | Ethanol or Methanol |
| Parameter | Expected Value |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 110 |
| Z | 4 |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values based on the molecular formula to verify the purity and stoichiometry of the synthesized compound. For this compound (C₉H₁₁ClN₄O), the theoretical elemental composition would be calculated as follows:
| Element | Calculated % | Found % (Typical) |
| Carbon (C) | 47.69 | 47.7 ± 0.4 |
| Hydrogen (H) | 4.89 | 4.9 ± 0.4 |
| Nitrogen (N) | 24.72 | 24.7 ± 0.4 |
Computational Chemistry and Theoretical Investigations of 5 Chloro N Oxan 4 Yl Pyrimidin 2 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine. These calculations provide a theoretical framework for understanding its geometry, molecular orbitals, charge distribution, and spectroscopic characteristics.
Geometry Optimization and Conformational Analysis
Geometry optimization calculations are crucial for determining the most stable three-dimensional arrangement of atoms in this compound. Conformational analysis identifies the lowest energy conformer, which is essential for understanding its biological activity and interactions. The process involves exploring the potential energy surface by rotating flexible bonds, such as the bond connecting the pyrimidine (B1678525) ring and the oxane ring, to find the most stable spatial orientation. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl | 1.74 Å |
| C-N (pyrimidine-amine) | 1.37 Å | |
| C-N (pyrimidine ring) | 1.33 Å | |
| C-O (oxane ring) | 1.43 Å | |
| Bond Angle | C-N-C (pyrimidine ring) | 116° |
| Cl-C-N (pyrimidine ring) | 117° | |
| Dihedral Angle | C-C-N-C (pyrimidine-amine) | 178° |
Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar structures.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich pyrimidine ring and the amino group, while the LUMO is likely distributed over the pyrimidine ring, influenced by the electron-withdrawing chloro group.
Table 2: Calculated Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar structures.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. In this compound, NBO analysis would reveal the nature of the bonds, the lone pairs on the nitrogen and oxygen atoms, and the interactions between different parts of the molecule, such as the delocalization of the amino group's lone pair into the pyrimidine ring.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrimidine ring and the chlorine atom, indicating these as sites for electrophilic attack. The hydrogen atoms of the amino group and the oxane ring would exhibit positive potential (blue regions), marking them as potential sites for nucleophilic attack.
Vibrational Wavenumber and Chemical Shift Calculations
Theoretical calculations of vibrational frequencies (IR and Raman spectra) and chemical shifts (NMR spectra) are valuable for the structural characterization of this compound. A good correlation between the calculated and experimental spectra confirms the optimized molecular structure. nih.gov DFT calculations can predict the vibrational modes associated with specific functional groups, such as the N-H stretching of the amino group and the C-Cl stretching. Similarly, calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra.
Table 3: Selected Calculated Vibrational Frequencies
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3450 |
| C-H Stretch (aromatic) | 3100 |
| C-H Stretch (aliphatic) | 2950 |
| C=N Stretch (pyrimidine) | 1620 |
| C-Cl Stretch | 750 |
Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar structures.
Non-Linear Optical (NLO) Properties Prediction
Computational methods can also be used to predict the non-linear optical (NLO) properties of molecules. These properties are important for applications in optoelectronics and photonics. The calculation of parameters such as polarizability and first-order hyperpolarizability can indicate a molecule's potential as an NLO material. nih.gov The presence of a donor-acceptor system within this compound (the amino group as a donor and the chloro-substituted pyrimidine ring as an acceptor) suggests it may exhibit NLO properties.
Table 4: Predicted Non-Linear Optical Properties
| Property | Calculated Value (a.u.) |
| Polarizability (α) | 150 |
| First Hyperpolarizability (β) | 5 x 10⁻³⁰ |
Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar structures.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.
Hydrogen Bonding and Non-Covalent Interactions
For aminopyrimidine derivatives, hydrogen bonding is a critical component of ligand-receptor interactions. The amino group at the 2-position and the nitrogen atoms within the pyrimidine ring are potent hydrogen bond donors and acceptors, respectively. It is anticipated that this compound would form hydrogen bonds with key residues in a target's active site, a common feature for this class of compounds.
Beyond hydrogen bonds, other non-covalent interactions play a significant role. These can include:
Hydrophobic Interactions: The oxane ring can engage in hydrophobic interactions with nonpolar residues of the target protein.
Halogen Bonding: The chlorine atom at the 5-position can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which can contribute to binding affinity.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies
QSAR and SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.
Methodologies for SAR Derivation in Pyrimidine Series
Structure-Activity Relationship (SAR) studies on pyrimidine series often involve the systematic modification of the core structure and its substituents to observe the effect on biological activity. For a compound like this compound, SAR exploration would typically involve:
Modification of the 5-position: Replacing the chloro group with other halogens (e.g., F, Br, I) or with small alkyl or cyano groups to probe the electronic and steric requirements at this position. A study on a series of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives revealed that the presence of small groups is beneficial for inhibitory activity. nih.gov
Variation of the N-substituent: Replacing the oxan-4-yl group with other cyclic or acyclic moieties to understand the impact of size, shape, and polarity on activity.
Substitution on the pyrimidine ring: Introducing substituents at other available positions of the pyrimidine ring to explore additional interaction points.
The pyrimidine motif is frequently used in drug design to enhance solubility, improve polar interactions with target proteins, and optimize pharmacokinetic properties. nih.gov
Computational Approaches to QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For pyrimidine derivatives, various computational approaches are employed to develop robust QSAR models.
Commonly used methods include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and various physicochemical descriptors.
Artificial Neural Networks (ANN): ANNs are non-linear statistical data modeling tools that can capture complex relationships between molecular descriptors and activity. Studies have shown that for pyrimidine derivatives, ANN models can sometimes offer superior predictive power compared to MLR models.
These models are built using a "training set" of compounds with known activities and then validated using a "test set" to ensure their predictive accuracy.
Reactivity Profiles and Transformative Pathways of 5 Chloro N Oxan 4 Yl Pyrimidin 2 Amine
Electrophilic and Nucleophilic Substitution Reactions of the Pyrimidine (B1678525) Ring
The pyrimidine ring's reactivity is characterized by a general susceptibility to nucleophilic attack and a comparative resistance to electrophilic substitution, a consequence of the electron-withdrawing nature of its two nitrogen atoms. wikipedia.org However, the substituents on the 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine core significantly modulate this inherent reactivity.
Electrophilic Substitution:
Electrophilic aromatic substitution on the pyrimidine nucleus is generally less facile than on benzene (B151609) or other electron-rich heterocycles. wikipedia.org When such reactions do occur, they are directed to the C-5 position, which is the least electron-deficient carbon atom in the ring. The presence of the electron-donating amino group at the C-2 position in this compound would be expected to activate the ring towards electrophiles, further favoring substitution at the C-5 position. However, this position is already occupied by a chlorine atom. Therefore, direct electrophilic C-substitution reactions like nitration or halogenation on the pyrimidine ring are not typically observed without prior modification. Instead, electrophilic attack may occur at the exocyclic amino group. researchgate.net
Nucleophilic Aromatic Substitution (SNAr):
Halogenated pyrimidines are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions, where the halogen acts as a leaving group. mdpi.com In this compound, the chlorine atom at the C-5 position can be displaced by various nucleophiles. While halogens at the C-2, C-4, and C-6 positions are generally more reactive due to the activating effect of the adjacent ring nitrogens, substitution at C-5 is also feasible, often requiring more forcing conditions. zenodo.org
A variety of nucleophiles can be employed in these transformations. The reaction of halogenated pyrimidines with amines (amination) is a common method for synthesizing substituted aminopyrimidines. researchgate.netresearchgate.net Similarly, alkoxides can displace the chloro group to form ether linkages. These reactions typically proceed under thermal conditions, sometimes aided by microwave irradiation or the use of a base to scavenge the generated HCl. researchgate.net
| Nucleophile | Reagent Example | Typical Conditions | Product Type |
| Amines | R¹R²NH | Heat, Base (e.g., DIPEA, Et₃N), Solvent (e.g., EtOH, MeCN) | 5-(R¹R²-amino)-N-(oxan-4-yl)pyrimidin-2-amine |
| Alkoxides | NaOR | Heat, Solvent (e.g., ROH, DMF) | 5-alkoxy-N-(oxan-4-yl)pyrimidin-2-amine |
| Thiolates | NaSR | Heat, Solvent (e.g., DMF) | 5-(alkylthio)-N-(oxan-4-yl)pyrimidin-2-amine |
This table presents plausible SNAr reactions based on the general reactivity of 5-chloropyrimidines.
Modifications at the Amino Group and Oxan-4-yl Moiety
The exocyclic secondary amino group and the saturated oxane ring offer additional sites for chemical modification.
Amino Group Modifications:
The secondary amine linking the pyrimidine and oxane moieties is nucleophilic and can participate in a variety of standard amine reactions.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivative.
Alkylation: The amino group can be further alkylated using alkyl halides, although this may be competitive with SNAr at the C-5 position depending on the reaction conditions.
Nitrosation: In the presence of nitrous acid (generated from NaNO₂ and a strong acid), secondary amines undergo N-nitrosation to form N-nitrosamines. This reaction is often favored over electrophilic substitution on the pyrimidine ring itself. researchgate.net
Oxan-4-yl Moiety Modifications:
The oxan-4-yl (tetrahydropyran-4-yl) ring is a saturated, non-aromatic heterocycle and is generally chemically robust under many reaction conditions. It is typically stable to the conditions used for modifications of the pyrimidine ring and the amino group. Reactions involving the oxane ring, such as ring-opening, would require harsh acidic or specific enzymatic conditions and are not commonly observed in the context of pyrimidine chemistry. The primary role of this moiety is often to confer specific physicochemical properties, such as solubility, and to act as a structural scaffold.
Oxidation and Reduction Reactions
The pyrimidine ring and its substituents can undergo both oxidation and reduction, leading to significant structural transformations.
Oxidation:
The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. wikipedia.org This is typically achieved using peracids like m-chloroperoxybenzoic acid (mCPBA) or a mixture of hydrogen peroxide and an activating agent such as trifluoroacetic anhydride. rsc.org Such N-oxidation can alter the electronic properties of the ring, potentially influencing its reactivity in subsequent reactions. The pyrimidine ring's C=C double bonds can also be oxidized, for example by reagents like osmium tetroxide, to form diols, although this is more common in nucleoside chemistry. nih.gov
Reduction:
The most significant reduction reaction for this compound is the reductive dehalogenation of the C-5 chloro group. This is a common strategy in pyrimidine synthesis to install a hydrogen atom at a position that previously held a halogen. oregonstate.edu This transformation can be achieved through various methods:
Catalytic Hydrogenation: This is a widely used method, employing a catalyst such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. A base, like magnesium oxide or an amine, is often added to neutralize the hydrogen chloride that is formed during the reaction. oregonstate.edu
Dissolving Metal Reduction: Metals such as zinc dust in an appropriate solvent can also be used to effect dehalogenation. oregonstate.edu
| Reaction Type | Reagent(s) | Conditions | Product |
| Dehalogenation | H₂, Pd/C, MgO | Solvent (e.g., EtOH), RT | N-(oxan-4-yl)pyrimidin-2-amine |
| Dehalogenation | Zn dust | Alkaline aqueous dispersion | N-(oxan-4-yl)pyrimidin-2-amine |
| N-Oxidation | mCPBA or H₂O₂/TFAA | Solvent (e.g., CH₂Cl₂) | This compound-N-oxide |
This table summarizes key oxidation and reduction reactions applicable to the target compound.
Investigation of Reaction Mechanisms and Kinetics
The kinetics of nucleophilic substitution on chloropyrimidines have been studied to elucidate the reaction mechanism. For reactions involving 2-chloropyrimidine (B141910), the substitution is typically a second-order process, being first order with respect to the pyrimidine substrate and first order with respect to the nucleophile. zenodo.org This is consistent with a bimolecular SNAr mechanism.
This mechanism involves two main steps:
Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is usually the rate-determining step.
Elimination Step: The leaving group (chloride ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the pyrimidine ring.
The rate of these reactions is influenced by several factors:
Nucleophile: Stronger nucleophiles generally lead to faster reaction rates.
Solvent: Polar aprotic solvents can stabilize the charged intermediate and accelerate the reaction.
Substituents: The electronic nature of other substituents on the pyrimidine ring can significantly impact the electrophilicity of the carbon atom undergoing attack. The amino group at C-2 is electron-donating, which may slightly decrease the rate of nucleophilic attack compared to an unsubstituted chloropyrimidine, while the ring nitrogens strongly activate the ring for this transformation.
Kinetic studies provide valuable insights into optimizing reaction conditions and understanding the regioselectivity of substitutions on polysubstituted pyrimidine systems. researchgate.net
Mechanistic Research on Molecular Interactions and Biological System Perturbations
In Vitro Studies of Enzyme Inhibition and Modulation (e.g., Kinases, PDEs)
The 2-aminopyrimidine (B69317) scaffold, of which 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine is a derivative, is a well-established "hinge-binding" motif frequently utilized in the design of kinase inhibitors. nih.gov Research has focused on this class of compounds for its potential to inhibit serine/threonine kinases that are critical regulators of cell cycle progression and proliferation.
One of the primary kinase targets identified for this class of compounds is Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. nih.govrsc.org Overexpression of PLK4 is associated with tumorigenesis, making it a promising therapeutic target. nih.gov In studies designing novel PLK4 inhibitors, derivatives featuring the 5-chloro-2-aminopyrimidine core were synthesized and evaluated. The inclusion of the N-(oxan-4-yl) group is part of a structure-activity relationship (SAR)-guided strategy to optimize potency and drug-like properties. nih.govrsc.org
While specific data for this compound itself is embedded within broader studies, the results for closely related analogs demonstrate potent inhibition of PLK4, often with IC50 values in the low nanomolar range. For instance, in one study, a series of 5-chloro-2-aminopyrimidine derivatives showed strong PLK4 inhibition, with the most potent compound, 5f, recording an IC50 of 0.8 nM. rsc.org Another study found that compound 8h, also a pyrimidin-2-amine derivative, displayed a PLK4 IC50 of 6.7 nM. nih.gov
| Compound Series | Target Enzyme | Key Structural Features | Reported IC50 Values |
|---|---|---|---|
| 5-chloro-2-aminopyrimidine Derivatives rsc.org | PLK4 | 5-chloro-pyrimidin-2-amine core | 0.8 nM (for compound 5f) |
| Pyrimidin-2-amine Derivatives nih.gov | PLK4 | Pyrimidin-2-amine core | 6.7 nM (for compound 8h) |
| 5-chloro-pyrimidine Diamine Derivatives sci-hub.se | CDK6 | 5-chloro-pyrimidine core | Potent inhibition observed |
| 5-chloro-pyrimidine Diamine Derivatives sci-hub.se | CDK9 | 5-chloro-pyrimidine core | Potent inhibition observed |
Beyond PLK4, other kinase targets for similar 5-chloro-pyrimidine structures include Cyclin-Dependent Kinases (CDKs), such as CDK6 and CDK9, which are also crucial for cell cycle control. sci-hub.se
The evaluation of enzyme inhibition by compounds like this compound relies on robust biochemical assays. A common method is the in vitro kinase activity assay, which measures the compound's ability to block the phosphorylation of a substrate by the target kinase.
For PLK4, a typical assay involves the use of recombinant human PLK4 enzyme. The kinase activity is often quantified using luminescence-based ATP detection systems, such as the ADP-Glo™ Kinase Assay. This method measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound being tested. The assay is typically performed in multi-well plates, allowing for the high-throughput screening of multiple compounds at various concentrations to determine the half-maximal inhibitory concentration (IC50).
Validation of these assays includes ensuring the signal is linear with respect to time and enzyme concentration, and determining the Michaelis-Menten constant (Km) for ATP to ensure the assay conditions are appropriate for inhibitor screening.
The binding affinity and specificity of this compound derivatives are critical determinants of their biological activity. Molecular docking studies are frequently employed to predict and analyze the binding mode of these inhibitors within the ATP-binding pocket of the target kinase. nih.govsmolecule.com
Experimental techniques such as Surface Plasmon Resonance (SPR) can be used to measure the binding kinetics (association and dissociation rates) between a compound and its target protein, providing a quantitative measure of binding affinity (dissociation constant, KD). smolecule.com Specificity is assessed by testing the compound against a panel of other kinases to ensure it does not have significant off-target effects.
Exploration of Receptor Binding Dynamics
Current research on this compound and its close analogs has predominantly focused on their roles as inhibitors of intracellular enzymes, particularly protein kinases. There is limited available information regarding their direct binding dynamics with cell-surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases in their extracellular domains. The primary mechanism of action appears to be the perturbation of intracellular signaling cascades through direct enzyme inhibition.
Fundamental Investigations into Cellular Pathway Perturbations (e.g., cell proliferation mechanisms at a molecular level)
The inhibition of key kinases like PLK4 by this compound analogs directly impacts cellular pathways that regulate cell division and survival. rsc.org In vitro studies using cancer cell lines, such as the TRIM37-amplified breast cancer cell line MCF-7, have demonstrated the downstream cellular consequences of PLK4 inhibition by these compounds. rsc.org
Key cellular pathway perturbations observed include:
Inhibition of Cell Proliferation: The compounds show significant anti-proliferative activity against cancer cells, with IC50 values often in the sub-micromolar range. rsc.org
Induction of Mitotic Arrest: By inhibiting PLK4, a critical regulator of the centrosome duplication cycle, these compounds can cause errors in mitosis, leading to cell cycle arrest. rsc.org
Triggering of Apoptosis: The disruption of normal cell cycle progression and accumulation of mitotic errors ultimately lead to the activation of programmed cell death, or apoptosis. rsc.orgsci-hub.se
Similarly, when related 5-chloro-pyrimidine compounds target CDK6 and CDK9, they disrupt the CDK-cyclin pathway. This leads to decreased phosphorylation of the retinoblastoma protein (p-Rb) and downregulation of transcription factors like E2F1, ultimately blocking cell cycle progression from the G1 to the S phase. sci-hub.se
Interaction Profiling with Biomolecules (e.g., BSA binding studies)
The interaction of small molecule drugs with plasma proteins, such as serum albumin, is a critical factor in their pharmacokinetic profile, influencing their distribution, metabolism, and bioavailability. nih.gov Bovine Serum Albumin (BSA) is frequently used as a model protein for these studies due to its structural homology to Human Serum Albumin (HSA), low cost, and availability. nih.gov
While specific BSA binding data for this compound is not extensively published, the standard methodologies for such an interaction profile are well-established. Fluorescence spectroscopy is a primary technique used to study these interactions. swu.ac.th BSA contains tryptophan residues that are intrinsically fluorescent. The binding of a small molecule near these residues can quench this fluorescence. By monitoring the decrease in fluorescence intensity at different compound concentrations, one can determine the binding constant (Kb) and the number of binding sites (n). swu.ac.th
The mechanism of quenching (static or dynamic) can be elucidated by performing the experiment at different temperatures. This analysis provides insight into the forces driving the interaction, such as hydrophobic forces, hydrogen bonds, or van der Waals forces. swu.ac.th Such studies are essential to understand how this compound would behave in circulation, as strong or weak binding to albumin can significantly affect its lifetime and availability to reach its target enzymes within the cell. nih.gov
Advanced Research Perspectives and Future Directions in 5 Chloro N Oxan 4 Yl Pyrimidin 2 Amine Research
Design Principles for Novel Pyrimidine (B1678525) Scaffolds with Tuned Reactivity
The design of novel pyrimidine scaffolds with fine-tuned reactivity and biological activity is a cornerstone of modern medicinal chemistry. The pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a prime example of a unique heterocyclic system that serves as a core structure in many kinase-targeting scaffolds used in oncology. mdpi.com The versatility of the pyrimidine ring allows for strategic structural modifications at its 2, 4, 5, or 6 positions, leading to highly functionalized derivatives with enhanced selectivity and affinity for biological targets. nih.gov
Key design principles include:
Bioisosteric Replacement: The pyrimidine scaffold is often used as a bioisostere for phenyl and other aromatic systems to improve medicinal chemistry properties. nih.govnih.gov
Privileged Scaffolds: Heterocyclic systems like pyrido[2,3-d]pyrimidines are considered "privileged scaffolds" due to their broad range of biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov
Hybrid Molecule Design: Combining the pyrimidine core with other pharmacophores can lead to hybrid molecules with dual or synergistic activities. For instance, coupling a pyrimidine ring with a sulfonamide core has been explored to create dual inhibitors for EGFR/HER2 in breast cancer cell lines. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents on the pyrimidine ring is crucial for understanding and optimizing biological activity. For example, the presence of halogens like chlorine can be critical for activity and bioavailability. nih.gov The introduction of different amine and aryl groups at various positions on pyridopyrimidine scaffolds has been used to establish comprehensive SAR for PI3K/mTOR dual inhibitors. acs.org
| Design Principle | Objective | Example Application | Reference |
|---|---|---|---|
| Privileged Scaffolds | Leverage known biologically active core structures. | Use of pyrido[2,3-d]pyrimidines for anticancer and anti-inflammatory agents. | nih.govnih.gov |
| Hybridization | Combine pharmacophores to achieve dual or synergistic effects. | Creation of imidazole–pyrimidine–sulfonamide hybrids as EGFR inhibitors. | nih.gov |
| Strategic Substitution | Tune selectivity, affinity, and pharmacokinetic properties. | Modification at C2, C4, C5, or C6 positions of the pyrimidine ring. | nih.gov |
| Bioisosterism | Improve medicinal properties by replacing moieties with similar physical or chemical properties. | Replacement of a phenyl ring with a pyrimidine ring to enhance drug-like characteristics. | nih.govnih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel compounds. springernature.com These computational tools are adept at handling the multidimensional challenges of drug design, where candidates must meet stringent criteria for potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov
In the context of pyrimidine-based compounds like 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine, AI and ML can be applied in several ways:
Property Prediction: Machine learning models, such as support vector machines (SVM), Random Forests (RF), and deep neural networks (DNN), are trained on large datasets to predict the physicochemical and biological properties of new pyrimidine derivatives. nih.govnih.gov This allows for the in silico screening of vast virtual libraries, prioritizing compounds with desirable characteristics for synthesis.
Generative Models: AI technologies, particularly recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel molecular structures from scratch. nih.gov By training these models on known active pyrimidine compounds, they can generate new scaffolds with a high probability of possessing the desired biological activity.
Lead Optimization: AI-driven platforms can suggest specific structural modifications to a lead compound to improve its activity profile. Reinforcement learning, for example, can be used to bias the generation of new molecules towards specific desired properties. nih.gov
| AI/ML Technology | Application in Drug Design | Potential Impact on Pyrimidine Research | Reference |
|---|---|---|---|
| Deep Neural Networks (DNN) | Superior performance in property prediction (e.g., toxicity, activity). | More accurate prediction of the biological activity and ADMET profiles of novel this compound analogs. | nih.gov |
| Random Forests (RF) | Predicting compound activity against specific targets (e.g., kinases). | Efficiently screen virtual libraries of pyrimidines for potential kinase inhibitors. | nih.gov |
| Recurrent Neural Networks (RNN) | Generation of novel, valid chemical structures (SMILES strings). | De novo design of new pyrimidine scaffolds with optimized properties. | nih.gov |
| Reinforcement Learning | Optimizing molecules for multiple desired properties simultaneously. | Fine-tuning the structure of this compound to enhance potency while minimizing off-target effects. | nih.gov |
Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions
The efficient synthesis of pyrimidine derivatives requires robust analytical methods for reaction monitoring and product characterization. The development of advanced analytical techniques that allow for in situ monitoring is critical for optimizing reaction conditions, understanding reaction mechanisms, and ensuring high yields and purity.
Several powerful analytical techniques are employed in the study of pyrimidine synthesis:
Mass Spectrometry (MS): Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are indispensable for identifying intermediates and final products. nih.govnih.gov High-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) provide precise mass measurements for accurate compound identification. creative-proteomics.com
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for separating and quantifying compounds in complex mixtures, making it ideal for monitoring the progress of a reaction and assessing the purity of the final pyrimidine product. creative-proteomics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules in solution, allowing for the unambiguous identification of synthesized compounds and the study of their dynamic behavior.
Metabolic Flux Analysis: Using stable isotope tracing (e.g., with 13C), researchers can track the flow of metabolites through biosynthetic pathways, which is crucial for understanding how cells synthesize pyrimidines de novo. nih.govcreative-proteomics.com
| Technique | Primary Application | Information Provided | Reference |
|---|---|---|---|
| LC-MS/MS | Quantification of metabolites | Intracellular levels of purine and pyrimidine nucleobases, nucleosides, and nucleotides. | nih.gov |
| GC-MS | Metabolic flux analysis | Quantitation of isotope incorporation into the uracil (B121893) nucleotide pool. | nih.gov |
| HPLC | Separation and quantification | Purity assessment and concentration of pyrimidine compounds in reaction mixtures. | creative-proteomics.com |
| NMR Spectroscopy | Structural elucidation | Detailed molecular structure, conformation, and dynamics. | mdpi.com |
Exploration of this compound as a Core Structure for Chemical Biology Probes
Chemical biology probes are essential tools for dissecting complex biological processes. A well-designed probe can be used to identify the cellular targets of a bioactive compound, visualize its distribution within a cell, and elucidate its mechanism of action. The this compound scaffold possesses features that make it an attractive starting point for the development of such probes.
To be effective, a chemical probe derived from this scaffold would need to retain its core binding properties while incorporating a reporter tag (e.g., a fluorophore, biotin) or a reactive group (e.g., a photo-crosslinker). The development of a highly selective, in vivo usable chemical probe was recently demonstrated for a compound used to study MCT4 biology, highlighting the feasibility of this approach. researchgate.net For this compound, strategic locations for modification would need to be identified—positions on the molecule that can be altered without disrupting its interaction with its biological target. These probes could then be used in a variety of applications, including target identification, validation, and imaging studies, thereby providing invaluable insights into the compound's biological function.
Supramolecular Chemistry and Self-Assembly Based on Pyrimidine Units
Supramolecular chemistry explores the formation of complex, ordered structures through non-covalent interactions. Pyrimidine units are excellent building blocks for supramolecular assembly due to their ability to form specific hydrogen bonds (similar to DNA base pairing) and engage in π-π stacking interactions. nih.gov These interactions can drive the self-assembly of pyrimidine-containing molecules into well-defined nanostructures, such as monolayers, vesicles, and complex flower-shaped superstructures. nih.govacs.orgresearchgate.net
The structure of this compound, with its hydrogen bond donors (the amine group) and acceptors (the pyrimidine nitrogens), suggests it could participate in such self-assembly processes. Research in this area could lead to the development of novel biomaterials, drug delivery systems, and components for molecular electronics. For example, pyrimidine-based cationic amphiphiles have been shown to self-assemble and exhibit biological activities. acs.orgnih.gov The study of how modifications to the pyrimidine scaffold influence self-assembly could open up new avenues for creating functional materials with tailored properties. researchgate.net
| Pyrimidine Derivative | Type of Assembly | Driving Interactions | Potential Application | Reference |
|---|---|---|---|---|
| Pyrimido[4,5-d]pyrimidine nucleosides | Flower-shaped superstructures | Hierarchical non-covalent interactions | Complex functional materials | researchgate.net |
| Pyrimidine-based cationic amphiphiles | Vesicles/micelles | Hydrophobic interactions | Drug delivery, antimicrobial agents | acs.orgnih.gov |
| Purine and pyrimidine bases | Two-dimensional monolayers | Hydrogen bonding, adsorption to surfaces | Origin of life studies, primitive genetic coding | nih.gov |
Advanced Mechanistic Studies using Biophysical Techniques
Understanding how a drug candidate interacts with its biological target at a molecular level is crucial for rational drug design. Advanced biophysical techniques provide detailed mechanistic and thermodynamic information about these interactions, moving beyond simple measures of potency. nih.gov
For a compound like this compound, a suite of biophysical methods could be employed to characterize its binding to a target protein:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity, stoichiometry, enthalpy, and entropy).
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors binding events in real-time, yielding kinetic data on association and dissociation rates (kon and koff).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can identify the specific atoms involved in the binding interface and reveal conformational changes in both the ligand and the protein upon complex formation.
Affinity Selection Mass Spectrometry (AS-MS): This high-throughput technique can be used in primary screening to identify molecules that bind to a target protein from a complex mixture. nih.gov
These methods are essential for confirming direct target engagement, elucidating the mechanism of action, and guiding the optimization of lead compounds to achieve improved binding kinetics and thermodynamics. nih.gov
| Technique | Key Information Provided | Application in Drug Discovery | Reference |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Thermodynamic characterization of binding, lead optimization. | nih.gov |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), affinity (Kd) | Hit validation, kinetic optimization of leads. | nih.gov |
| Nuclear Magnetic Resonance (NMR) | Binding site mapping, structural changes upon binding | Fragment screening, detailed mechanistic studies. | nih.gov |
| Affinity Selection Mass Spectrometry (AS-MS) | Identification of binding compounds from mixtures | High-throughput primary screening, hit identification. | nih.gov |
Q & A
Q. What are the optimal synthetic routes for 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine, and what reaction conditions are critical for achieving high yields?
- Methodological Answer :
The synthesis of pyrimidine derivatives like this compound typically involves cyclization or substitution reactions. For example, pyrimidine rings can be formed via acid-catalyzed cyclization of guanidine derivatives with chlorinated aldehydes (e.g., 2-chloromalonaldehyde in concentrated H₂SO₄) . Substitution reactions at the 2-position of pyrimidine rings often require nucleophilic agents (e.g., oxan-4-amine) under reflux conditions in polar aprotic solvents like DMF or THF. Critical parameters include temperature control (80–120°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine:pyrimidine precursor). Evidence from related compounds suggests that using POCl₃ as a cyclization agent improves regioselectivity compared to H₂SO₄ .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
Structural confirmation requires a combination of: - NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon frameworks. For example, the amine proton in pyrimidine derivatives typically appears as a singlet near δ 8.5–9.0 ppm.
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1600 cm⁻¹ (C=N/C–C aromatic vibrations) confirm functional groups.
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and packing arrangements. For instance, SC-XRD data for analogous compounds show mean C–C bond lengths of 1.39 Å and C–N angles of 120° .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. What safety protocols are recommended for handling this compound during laboratory synthesis?
- Methodological Answer :
Safety measures include: - Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during reflux or distillation.
- Storage : Keep in airtight containers away from ignition sources (e.g., open flames) at temperatures below 25°C .
- Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste for specialized treatment .
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) be integrated into the design of novel derivatives of this compound?
- Methodological Answer :
Computational tools like density functional theory (DFT) and reaction path sampling can predict reaction mechanisms and optimize conditions. For example: - Transition State Analysis : Identify energy barriers for cyclization or substitution steps to prioritize feasible pathways.
- Solvent Effects : Simulate solvent interactions (e.g., DMSO vs. THF) to predict reaction rates and selectivity.
- Machine Learning : Train models on existing pyrimidine reaction datasets to suggest optimal reagent combinations (e.g., LiAlH₄ for reductions vs. KMnO₄ for oxidations) .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound?
- Methodological Answer :
Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To resolve these: - Variable-Temperature NMR : Probe tautomeric equilibria by analyzing shifts at different temperatures (e.g., 25°C vs. −40°C).
- DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate proposed structures.
- Polymorph Screening : Recrystallize the compound in different solvents (e.g., methanol vs. acetonitrile) to assess packing-induced structural variations .
Q. How do variations in cyclization agents (e.g., POCl₃ vs. H₂SO₄) affect the regioselectivity of pyrimidine ring formation in derivatives of this compound?
- Methodological Answer :
Cyclizing agents influence reaction pathways: - POCl₃ : Promotes electrophilic substitution at the 4-position of pyrimidine rings, favoring chloro-substituted intermediates.
- H₂SO₄ : Acidic conditions may lead to protonation of the pyrimidine nitrogen, altering nucleophilic attack sites and yielding regioisomeric byproducts.
Experimental optimization involves: - Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify dominant pathways.
- Isotopic Labeling : Use ¹⁵N-labeled reagents to trace nitrogen incorporation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
